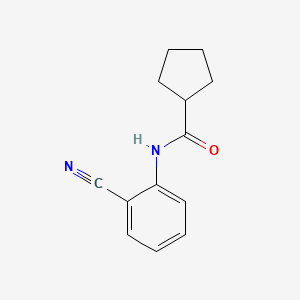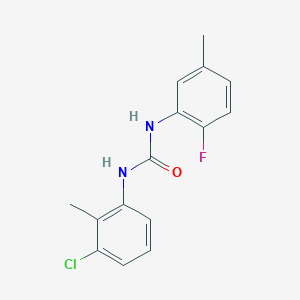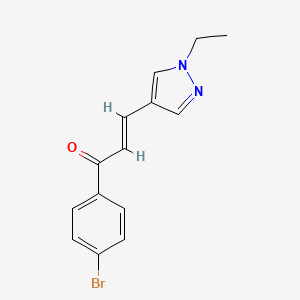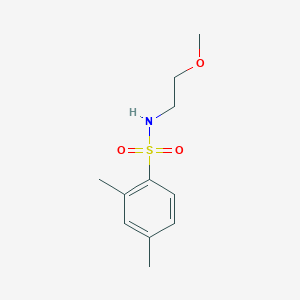![molecular formula C22H22N2OS B5296961 4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane](/img/structure/B5296961.png)
4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane is a chemical compound that belongs to the class of azepane derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of 4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the central nervous system. It has been shown to interact with the GABAergic, serotonergic, and dopaminergic systems, which are involved in the regulation of mood, pain, and cognition.
Biochemical and Physiological Effects:
4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It has also been shown to enhance the activity of GABAergic and serotonergic systems, which are involved in the regulation of mood and anxiety. Additionally, it has been shown to improve cognitive function and memory by enhancing the activity of cholinergic and glutamatergic systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane in lab experiments include its high potency, selectivity, and low toxicity. It has also been found to have good pharmacokinetic properties, such as good oral bioavailability and long half-life. However, its limitations include its high cost, limited availability, and potential for off-target effects.
Direcciones Futuras
There are several future directions for the research on 4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane. One direction is to further investigate its mechanism of action and identify its molecular targets in the central nervous system. Another direction is to explore its potential as a therapeutic agent for various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, there is a need to develop more efficient and cost-effective synthesis methods for 4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane to enable its wider use in scientific research.
Métodos De Síntesis
The synthesis of 4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane involves the reaction of 3-thiophenecarboxaldehyde, 6-bromo-3-pyridinecarboxylic acid, and 4-phenyl-1-aminopentane in the presence of a suitable catalyst and solvent. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction, to yield the final product. The purity and yield of the product can be improved by optimizing the reaction conditions, such as temperature, time, and concentration.
Aplicaciones Científicas De Investigación
4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane has been investigated for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antidepressant effects. It has also been studied for its potential as a therapeutic agent for various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
IUPAC Name |
(4-phenylazepan-1-yl)-(6-thiophen-3-ylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS/c25-22(19-8-9-21(23-15-19)20-11-14-26-16-20)24-12-4-7-18(10-13-24)17-5-2-1-3-6-17/h1-3,5-6,8-9,11,14-16,18H,4,7,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABNLZRRXGICFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)C2=CN=C(C=C2)C3=CSC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5296893.png)
![N-[3-(acetylamino)phenyl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5296895.png)
![1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B5296903.png)
![3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine](/img/structure/B5296906.png)



![4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5296943.png)
![6-[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyridine-2-carbonitrile](/img/structure/B5296946.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5296953.png)
![4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5296975.png)
![5-isopropyl-N-[1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]isoxazole-3-carboxamide](/img/structure/B5296982.png)

![methyl 3-({[(3-fluorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5296990.png)